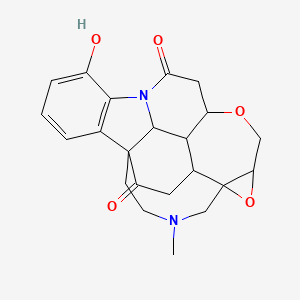![molecular formula C8H16N+ B14716162 1-Methyl-1-azoniabicyclo[2.2.2]octane CAS No. 15302-92-8](/img/structure/B14716162.png)
1-Methyl-1-azoniabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-azoniabicyclo[2.2.2]octane is a quaternary ammonium compound with the molecular formula C8H16N+. It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework. This compound is of interest due to its various applications in organic synthesis, medicinal chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azoniabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the quaternization of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone, under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
1-Methyl-1-azoniabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a model compound for studying the behavior of quaternary ammonium compounds in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.
Mechanism of Action
The mechanism of action of 1-Methyl-1-azoniabicyclo[2.2.2]octane involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Known for its use as an oxidant in organic synthesis.
1-Hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane: Studied for its micelle-forming and adsorption properties.
Clidinium bromide: Used as an anticholinergic drug in medicine.
Uniqueness: 1-Methyl-1-azoniabicyclo[2.2.2]octane stands out due to its versatility in various chemical reactions and its broad range of applications in different fields. Its unique bicyclic structure and quaternary ammonium group make it a valuable compound for both research and industrial purposes .
Properties
CAS No. |
15302-92-8 |
|---|---|
Molecular Formula |
C8H16N+ |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H16N/c1-9-5-2-8(3-6-9)4-7-9/h8H,2-7H2,1H3/q+1 |
InChI Key |
MFQQHFRKVCFEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



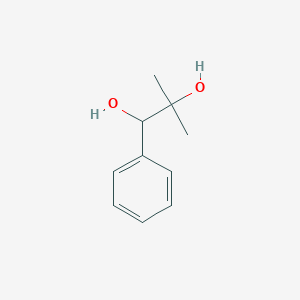
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
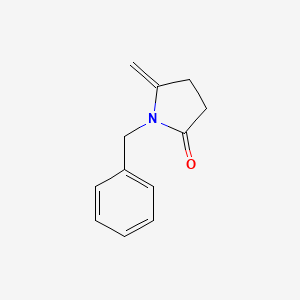
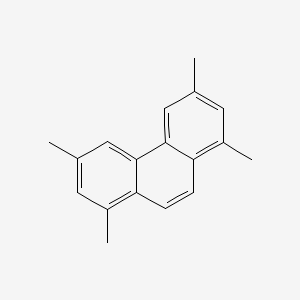
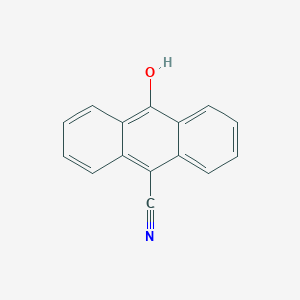

![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
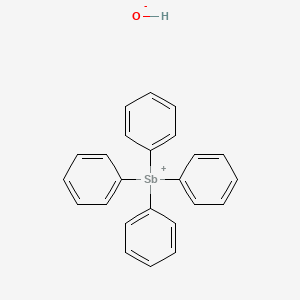
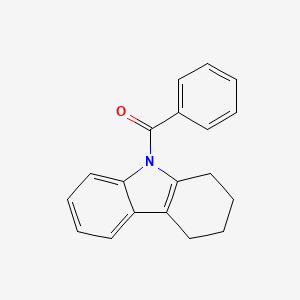
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
